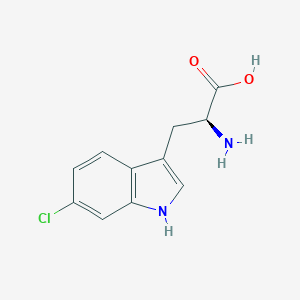

6-Chloro-L-tryptophan

Übersicht

Beschreibung

6-Chloro-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where a chlorine atom replaces the hydrogen at position 6 on the indole ring. This modification imparts unique properties to the compound, making it valuable in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-L-tryptophan typically involves the halogenation of L-tryptophan. One common method is the condensation of 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis using L-aminoacylase . This process ensures high optical purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic approaches. For instance, microbial cell factories can be engineered to convert L-tryptophan into its halogenated derivative through the action of specific halogenases .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-L-tryptophan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxoindole derivatives.

Reduction: Reduction reactions can yield dechlorinated tryptophan derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products:

Oxidation: 6-Chloro-2-oxoindole

Reduction: L-tryptophan

Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Synthesis of Peptides and Drug Development

6-Chloro-L-tryptophan is utilized in the synthesis of peptides, which are crucial for drug development. The chlorine substituent enhances the reactivity of tryptophan, allowing for the creation of novel compounds with improved pharmacological properties. For instance, its incorporation into peptide sequences can lead to enhanced bioactivity and stability, making it a valuable tool in medicinal chemistry .

Antidepressant and Neuroprotective Effects

Research indicates that this compound may influence serotonin metabolism, potentially offering antidepressant effects. In animal models, systemic administration has shown to modulate the kynurenine pathway, which is implicated in various neurodegenerative diseases . By inhibiting the formation of neurotoxic metabolites like quinolinic acid, 6-Cl-Trp could provide therapeutic benefits in conditions such as depression and anxiety disorders.

Biochemical Studies

Metabolic Pathway Exploration

this compound serves as a substrate in studies investigating the kynurenine pathway, a critical metabolic route for tryptophan. It aids in understanding how immune activation affects tryptophan metabolism and the subsequent production of neuroactive compounds. This is significant for elucidating mechanisms underlying various psychiatric and neurological disorders .

Molecular Dynamics Simulations

Recent studies have employed molecular dynamics simulations to investigate the conformational dynamics of enzymes involved in tryptophan halogenation, including chlorinated derivatives like 6-Cl-Trp. These simulations provide insights into enzyme-substrate interactions and the regioselectivity of halogenation reactions, which are essential for designing targeted inhibitors or activators in drug development .

Neuroscience Applications

Cognitive Function and Mood Regulation

Investigations into the effects of dietary tryptophan on mood have highlighted the importance of this amino acid in cognitive function. Supplementation with this compound has been linked to increased serotonin synthesis in the brain, which may improve mood and cognitive performance under stress conditions . This suggests its potential as a dietary supplement for enhancing mental health.

Neuroinflammation Studies

The role of this compound in mitigating neuroinflammation has been explored through its effects on indoleamine-2,3-dioxygenase (IDO) activity. By modulating IDO activity, this compound may reduce inflammatory responses associated with various neurological conditions, paving the way for new therapeutic strategies against neuroinflammatory diseases .

Data Summary Table

Wirkmechanismus

The mechanism of action of 6-Chloro-L-tryptophan involves its interaction with specific enzymes and receptors. It can act as a substrate for halogenases, leading to the formation of various halogenated products. These interactions often involve the indole ring and the chlorine atom, which can influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 5-Chloro-L-tryptophan

- 7-Chloro-L-tryptophan

- 6-Bromo-L-tryptophan

Comparison: 6-Chloro-L-tryptophan is unique due to the position of the chlorine atom on the indole ring, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and specificities towards enzymes and receptors, making it a valuable tool in biochemical research .

Biologische Aktivität

6-Chloro-L-tryptophan (6-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan. This compound has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

This compound is synthesized through halogenation of L-tryptophan, which can be achieved using various enzymatic methods. Recent studies have explored the use of engineered Escherichia coli to produce halogenated tryptophan derivatives, including 6-Cl-Trp, through a modular biosynthesis platform. This method allows for the generation of multiple derivatives by utilizing different halogenases that exhibit regioselectivity for tryptophan positions .

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

- This compound has been shown to inhibit IDO, a key enzyme in the kynurenine pathway, which converts L-tryptophan into kynurenine and other metabolites. This inhibition can affect the levels of neuroactive compounds such as kynurenic acid and quinolinic acid, which are implicated in various neurological disorders .

- Anti-inflammatory Effects :

-

Antiparasitic Activity :

- Research has identified that halogenated tryptophan derivatives, including 6-Cl-Trp, exhibit selective antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds disrupt metabolic functions in parasites by interfering with aromatic amino acid metabolism .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study involving human fetal brain cultures demonstrated that upon stimulation with interferon-gamma, significant quantities of L-tryptophan were converted to kynurenine. The addition of this compound notably reduced the conversion to QUIN, suggesting its potential role as a neuroprotective agent by modulating tryptophan metabolism under inflammatory conditions .

Case Study: Antiparasitic Efficacy

In experimental models, halogenated tryptophans were tested for their trypanocidal activity against Trypanosoma brucei. The results indicated that these compounds could selectively inhibit parasite growth by disrupting their amino acid metabolism pathways, highlighting their potential as therapeutic agents against parasitic infections .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICLVQOYKYBXFN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318992 | |

| Record name | 6-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-35-8 | |

| Record name | 6-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEF538ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the enantiomeric purity of 6-Chloro-L-tryptophan, and how was it determined in the study?

A: Enantiomers are molecules that are mirror images of each other and may exhibit different biological activities. [] The study focuses on this compound, the specific enantiomer of 6-Chlorotryptophan with potential bioactivity. Determining its enantiomeric purity is crucial as the presence of the other enantiomer (6-Chloro-D-tryptophan) could lead to unintended biological effects or reduced activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.